![molecular formula C16H18N4O3S B2813837 2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1257553-40-4](/img/structure/B2813837.png)
2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, also known as MTAA, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which include compounds similar to the one , have been found to possess antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
The compound may have anti-inflammatory properties. This is based on research on similar compounds, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), which has been shown to have anti-inflammatory properties in several inflammatory disease models .
Neuroprotective Effects
MMPP has been shown to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic cell loss and behavioral impairment . This suggests that similar compounds could potentially be used in the treatment of neurodegenerative diseases.
Inhibition of STAT3 Pathway
MMPP, a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, has been shown to inhibit the STAT3 pathway . This pathway is involved in cellular processes such as cell growth and apoptosis, suggesting potential applications in cancer therapy.
UV Light Absorption
Bis(resorcinyl) triazine derivatives, which can be synthesized from similar compounds, have been used as UV light absorbers . This suggests potential applications in the development of sunscreens or other products that require UV protection.
Anti-arthritic Properties
Research has been conducted to develop novel derivatives with improved anti-arthritic properties . This suggests that the compound could potentially be used in the treatment of arthritis.
Mechanism of Action
Target of Action
The compound, 2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, is a derivative of thiazole and imidazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs . Imidazole derivatives show a broad range of biological activities such as antibacterial, antifungal, antitumor, and antiviral activities . .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Imidazole derivatives also show a wide range of biological activities
Biochemical Pathways
Thiazole and imidazole derivatives are known to have diverse biological activities and could potentially affect multiple biochemical pathways .
Result of Action
Thiazole and imidazole derivatives are known to have diverse biological activities, suggesting that they could have multiple molecular and cellular effects .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-10-24-15(17-11)18-14(21)9-19-7-8-20(16(19)22)12-3-5-13(23-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIXTZGGWGSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide |
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